Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS: 7052-21-3) is a thiazole-based heterocyclic compound with the molecular formula C₇H₁₀N₂O₂S₂ and a molecular weight of 218.3 g/mol . This compound features a 2-sulfanylidene (thione) group at position 2, an amino substituent at position 4, and a methyl group at position 3 (Figure 1). The ethyl ester moiety at position 5 enhances its solubility in organic solvents, making it a versatile scaffold for synthesizing bioactive molecules or functionalized derivatives .
Properties
IUPAC Name |
ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9(2)7(12)13-4/h3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAFXGPUYCXZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-3-methyl-3-oxopropanoate with carbon disulfide and an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Reaction Conditions:
Reagents: Ethyl 2-amino-3-methyl-3-oxopropanoate, carbon disulfide, amine
Solvent: Typically ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
The compound is recognized for its potential in developing antimicrobial agents. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that ethyl derivatives displayed effective inhibition against strains of Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentration (MIC) values lower than conventional antibiotics like linezolid .
2. Synthesis of Antiviral Agents
Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate serves as an intermediate in synthesizing antiviral agents. Its unique thiazole structure enhances biological activity, making it suitable for targeting viral infections .
3. Drug Development
The compound has been evaluated for its drug-likeness properties, indicating a high probability of being an effective oral agent. This aspect is crucial for pharmaceutical development, as it suggests potential for further research into its efficacy and safety profiles in clinical settings .
Agricultural Applications
1. Agrochemical Development
In agriculture, this compound is utilized as a building block for creating agrochemicals, including fungicides and herbicides. These agrochemicals are essential for protecting crops from pests and diseases, thereby improving agricultural yield and food security .
2. Crop Protection
Research has highlighted the effectiveness of thiazole derivatives in enhancing crop resilience against various pathogens. The incorporation of these compounds into crop protection strategies can lead to sustainable agricultural practices .
Biochemical Research
1. Enzyme Inhibition Studies
this compound is employed in biochemical studies focusing on enzyme inhibition. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets within cellular processes .
2. Mechanistic Insights
Research utilizing this compound has provided insights into the mechanisms of action of various biological targets, including enzymes involved in disease processes. This knowledge is invaluable for developing new therapeutic strategies against diseases such as cancer and infections .
Material Science Applications
1. Polymer Formulations
The compound can be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials used across various industries .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, disrupting normal cellular processes. The thiazole ring can bind to metal ions or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98% (as reported by commercial suppliers) .
- Storage : Stable under standard laboratory conditions .
- Applications : Serves as a precursor in medicinal chemistry, particularly for antidiabetic and antimicrobial agents .
Comparison with Similar Thiazole Carboxylates
Structural and Functional Analogues
Thiazole derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Research Findings and Implications
Biological Activity
Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
- Molecular Formula : C7H10N2O2S
- Molar Mass : 174.23 g/mol
- CAS Number : 15832489
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 16 | 31.25 μg/mL |
| Staphylococcus aureus | 18 | 62.5 μg/mL |
| Candida albicans | 15 | 32 μg/mL |
The compound's effectiveness against E. coli and S. aureus is particularly notable, with inhibition zones significantly larger than those observed with standard antibiotics like ofloxacin and cefepime .
Anticancer Activity
Research has indicated that thiazole derivatives can possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study examining the cytotoxic effects of various thiazole derivatives, this compound displayed significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 45 μM, indicating a promising potential for further development as an anticancer agent .
The biological activity of this compound is believed to result from its ability to interfere with microbial cell wall synthesis and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
Structure–Activity Relationship (SAR)
The structure–activity relationship of thiazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to increase antibacterial potency. This suggests that further derivatization could lead to compounds with improved efficacy and selectivity .
Table 2: Structure–Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases antibacterial activity |
| Alkyl groups | Enhances solubility and bioavailability |
| Halogen substitution | Improves antifungal properties |
Q & A
Q. What causes variability in crystallographic data quality, and how can it be mitigated?
- Troubleshooting :
- Crystal defects : Anneal crystals at 150 K for 30 sec to reduce mosaicity .
- Data merging : Use STARANISO for anisotropic diffraction correction; reject datasets with completeness <90% .
- Validation : Cross-check with DFT-calculated bond lengths (e.g., C-S = 1.74 Å) to detect refinement errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
